1-methanesulfonyl-2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-3,3'-bipyrazole
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Overview
Description
1-methanesulfonyl-2’-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2’H-3,3’-bipyrazole is a complex organic compound characterized by its unique structure, which includes a quinoxaline moiety and a bipyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-2’-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2’H-3,3’-bipyrazole typically involves multiple steps:
Formation of the Quinoxaline Moiety: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Construction of the Bipyrazole Core: The bipyrazole structure is often synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Final Coupling: The quinoxaline and bipyrazole units are coupled under conditions that may involve palladium-catalyzed cross-coupling reactions or other suitable methodologies.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-2’-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2’H-3,3’-bipyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the quinoxaline ring or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at positions on the quinoxaline ring or the pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead structure for the development of new pharmaceuticals, particularly due to its potential biological activities.
Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or photophysical properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-2’-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2’H-3,3’-bipyrazole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-methanesulfonyl-2’-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2’H-3,3’-bipyrazole: can be compared with other quinoxaline or bipyrazole derivatives.
Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline or 6-nitroquinoxaline.
Bipyrazole Derivatives: Compounds such as 3,3’-bipyrazole or 5,5’-dimethyl-3,3’-bipyrazole.
Uniqueness
The uniqueness of 1-methanesulfonyl-2’-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2’H-3,3’-bipyrazole lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. Its specific substitution pattern and the presence of both quinoxaline and bipyrazole moieties make it a versatile compound for various applications.
Properties
IUPAC Name |
6-[5-(2-methylpyrazol-3-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c1-21-15(5-6-19-21)14-10-16(22(20-14)25(2,23)24)11-3-4-12-13(9-11)18-8-7-17-12/h3-9,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVMLGITOMWAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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